molecular formula C16H23N2O4P B11702064 Dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate

Dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11702064
M. Wt: 338.34 g/mol
InChI Key: GEZYBBNVPDHDQC-UHFFFAOYSA-N
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Description

Dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. This particular compound features a unique structure with an oxazole ring, a phenyl group, and a methylamino substituent, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may utilize large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The choice of solvents, temperature, and pressure conditions are optimized to minimize by-products and maximize the desired product .

Chemical Reactions Analysis

Types of Reactions

Dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phosphonate derivatives have shown efficacy.

    Industry: It is used in the development of new materials, including flame retardants and corrosion inhibitors

Mechanism of Action

The mechanism of action of dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonate derivatives, such as:

Uniqueness

What sets dipropyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate apart is its unique combination of an oxazole ring, a phenyl group, and a methylamino substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H23N2O4P

Molecular Weight

338.34 g/mol

IUPAC Name

4-dipropoxyphosphoryl-N-methyl-2-phenyl-1,3-oxazol-5-amine

InChI

InChI=1S/C16H23N2O4P/c1-4-11-20-23(19,21-12-5-2)16-15(17-3)22-14(18-16)13-9-7-6-8-10-13/h6-10,17H,4-5,11-12H2,1-3H3

InChI Key

GEZYBBNVPDHDQC-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NC)OCCC

Origin of Product

United States

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